Cas no 2486-07-9 (Benzene,2,4-dinitro-1-phenoxy-)
2486-07-9 structure
Product Name:Benzene,2,4-dinitro-1-phenoxy-
CAS-nummer:2486-07-9
MF:C12H8N2O5
MW:260.2023229599
CID:271726
PubChem ID:75597
Update Time:2025-04-19
Benzene,2,4-dinitro-1-phenoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,2,4-dinitro-1-phenoxy-
- (2,4-dinitro-phenyl)-phenyl ether
- (2,4-Dinitro-phenyl)-phenyl-aether
- 1-(2,4-dinitrophenoxy)benzene
- 1-phenoxy-2,4-dinitrobenzene
- 2,4-dinitrodiphenyl ether
- 2,4-Dinitrophenyl phenyl ether
- AI3-16480
- BRN 1888234
- EINECS 219-627-8
- Ether, 2,4-dinitrophenyl phenyl
- phenyl 2,4-dinitrophenyl ether
- Benzene,4-dinitro-1-phenoxy-
- Ether,4-dinitrophenyl phenyl
- 4-06-00-01375 (Beilstein Handbook Reference)
- 2,4-dinitro-1-phenoxy-benzene
- AKOS003238402
- NSC 10864
- Benzene, 2,4-dinitro-1-phenoxy-
- 2,4-Dinitro-1-phenoxybenzene
- NS00046823
- DTXSID20179560
- NSC-10864
- NSC10864
- 2486-07-9
- HQFCELSVOFCACS-UHFFFAOYSA-N
- InChI=1/C12H8N2O5/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8
- SCHEMBL7813399
-
- Inchi: 1S/C12H8N2O5/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H
- InChI-sleutel: HQFCELSVOFCACS-UHFFFAOYSA-N
- LACHT: O(C1C=CC=CC=1)C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 260.04334
- Monoisotopische massa: 260.043
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 332
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 101A^2
Experimentele eigenschappen
- Dichtheid: 1.3933 (rough estimate)
- Smeltpunt: 71°C
- Kookpunt: 403.46°C (rough estimate)
- Vlampunt: 158.3°C
- Brekindex: 1.6360 (estimate)
- PSA: 95.51
- LogboekP: 4.34170
Benzene,2,4-dinitro-1-phenoxy- Gerelateerde literatuur
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1. Mechanism of base catalysis in the reactions of phenyl aryl ethers with aliphatic amines in dimethyl sulfoxideRachel A. Chamberlin,Michael R. Crampton J. Chem. Soc. Perkin Trans. 2 1995 1831
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2. The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solventsThomas A. Emokpae,Patrick U. Uwakwe,Jack Hirst J. Chem. Soc. Perkin Trans. 2 1993 125
-
3. The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophilesFrancesco Pietra,Dario Vitali,Francesco Del Cima,Glauco Cardinali J. Chem. Soc. B 1970 1659
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4. The mechanisms of nucleophilic substitution reactions of aromatic ethers with amines in benzeneThomas A. Emokpae,Patrick U. Uwakwe,Jack Hirst J. Chem. Soc. Perkin Trans. 2 1991 509
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5. Reaction of 2,4-dinitrophenyl phenyl ether with morpholine in dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate and of 1-chloro-2,4-dinitrobenzene with morpholine in ethyl acetateDapo Ayediran,Titus O. Bamkole,Jack Hirst,Ikenna Onyido J. Chem. Soc. Perkin Trans. 2 1977 597
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